4,6(1H,5H)-Pyrimidinedione, 5-methyl-
Description
4,6(1H,5H)-Pyrimidinedione, 5-methyl- is a heterocyclic organic compound characterized by a pyrimidine backbone with two ketone groups at positions 4 and 6 and a methyl substituent at position 4. Its molecular formula is C₅H₆N₂O₂ (exact molecular weight: 126.11 g/mol). The compound belongs to the pyrimidinedione family, which is structurally related to barbiturates and thiobarbiturates. The methyl group at position 5 distinguishes it from analogs with larger alkyl, aryl, or sulfur-containing substituents .
Properties
Molecular Formula |
C5H6N2O2 |
|---|---|
Molecular Weight |
126.11 g/mol |
IUPAC Name |
5-methyl-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C5H6N2O2/c1-3-4(8)6-2-7-5(3)9/h2-3H,1H3,(H,6,7,8,9) |
InChI Key |
KHVFJYUWDOOMJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC=NC1=O |
Origin of Product |
United States |
Preparation Methods
Classical Condensation Method
The traditional preparation of 5-methyl-4,6(1H,5H)-pyrimidinedione involves the condensation of malonic acid derivatives with urea or thiourea under acidic or basic catalysis, often in the presence of methyl-substituted precursors.
Typical Procedure : Barbituric acid derivatives are synthesized by reacting diethyl malonate with urea and methylating agents under reflux conditions. This yields the 5-methyl substituted pyrimidinedione ring system after cyclization and dehydration steps.
Reaction Conditions : Reflux in pyridine or other polar aprotic solvents for several hours (3-6 hours) is common, often with thionyl chloride or other activating agents to facilitate cyclization.
Example : In a reported synthesis, barbituric acid (1) was reacted with carboxylic acid derivatives in dry pyridine, followed by slow addition of thionyl chloride and reflux for 1 hour. After cooling, the barbituric acid was added and refluxed for an additional 3 hours, yielding the substituted pyrimidinedione compound after precipitation and washing.
Multicomponent Reaction (MCR) Approach
A more recent and efficient method involves a multicomponent reaction combining 4-hydroxycoumarin, barbituric acid, and piperidine to synthesize pyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione derivatives, which include 5-methyl substitutions.
Mechanism : The synthesis proceeds via a Knoevenagel condensation between the aldehyde and barbituric acid, followed by nucleophilic attack by 4-hydroxycoumarin, dehydration, and ring-opening steps catalyzed by piperidine.
Reaction Conditions and Solvents : Various solvents have been tested, including methanol, ethanol, acetonitrile, dichloromethane, and water, with reaction times ranging from 4 to 12 hours at temperatures between room temperature and 85°C.
Yields : The highest yields (up to 89%) were obtained in methanol at room temperature over 4-6 hours, demonstrating the efficiency of this solvent and condition combination (see Table 1).
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Solvent free | – | 8 | Trace |
| 2 | Dichloromethane (DCM) | 40 | 8 | 30 |
| 3 | Ethyl acetate | 70 | 6 | 45 |
| 4 | Water | 85 | 12 | 40 |
| 5 | Acetonitrile (CH3CN) | 75 | 6 | 35 |
| 6 | Methanol (MeOH) | Room temp | 4 | 89 |
| 7 | Ethanol (EtOH) | Room temp | 4 | 80 |
| 8 | Ethanol (EtOH) | 70 | 6 | 80 |
| 9 | Methanol (MeOH) | 60 | 6 | 88 |
| 10 | EtOH + Water (1:1) | 75 | 6 | 52 |
| 11 | MeOH + Water (1:1) | 75 | 6 | 55 |
Table 1: Solvent effects on the synthesis of 1H-pyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione derivatives including 5-methyl substituted compounds.
Use of Thionyl Chloride Activation
In some syntheses, thionyl chloride is used to activate carboxylic acids to their acid chlorides, which then react with barbituric acid to form substituted pyrimidinediones.
- Procedure : A carboxylic acid is dissolved in dry pyridine, and thionyl chloride is added dropwise with stirring. After refluxing and cooling, barbituric acid is added, and the mixture is refluxed again for several hours. The product precipitates upon addition of ice and is isolated by filtration.
Characterization and Verification of Synthesized Compounds
The synthesized 5-methyl-4,6(1H,5H)-pyrimidinedione derivatives are typically characterized by:
Infrared (IR) Spectroscopy : Characteristic bands for –OH stretching (~3620 cm⁻¹), carbonyl groups (~1720 and 1660 cm⁻¹), and –NH stretching (~3350 cm⁻¹) confirm the functional groups.
Nuclear Magnetic Resonance (NMR) : ^1H NMR shows signals corresponding to methyl groups at position 5 and other ring protons; ^13C NMR confirms the carbonyl and aromatic carbons.
Mass Spectrometry (MS) : Molecular ion peaks consistent with the expected molecular formula (e.g., C26H25N3O5 for methyl-substituted derivatives) confirm molecular weight.
Comparative Analysis of Preparation Methods
Summary of Research Findings
The multicomponent reaction involving 4-hydroxycoumarin, barbituric acid, and piperidine is currently the most efficient and versatile method for preparing 5-methyl-4,6(1H,5H)-pyrimidinedione derivatives, offering high yields under mild conditions.
Solvent effects are significant, with protic solvents like methanol and ethanol providing superior yields and reaction rates compared to aprotic solvents or solvent-free conditions.
The use of thionyl chloride to convert carboxylic acids into acid chlorides prior to reaction with barbituric acid remains a valuable method for synthesizing substituted pyrimidinediones, especially when introducing complex substituents.
Characterization by IR, NMR, and MS confirms the successful synthesis and structural integrity of the 5-methyl substituted pyrimidinedione compounds.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The methyl group at position 5 and carbonyl groups at positions 4 and 6 facilitate alkylation and acylation. Industrial protocols often employ methyl iodide for selective methylation under controlled temperatures (40–60°C) in solvents like dimethylformamide (DMF) or ethanol. For example:
-
Methylation : Reaction with methyl iodide yields derivatives with enhanced lipophilicity for pharmaceutical applications.
-
Acylation : Acryloyl chloride introduces acyl groups at position 1 under catalytic conditions (e.g., LiI/NaHCO₃), forming acrylate-linked analogs .
Nucleophilic Substitution
The electron-deficient pyrimidine ring undergoes nucleophilic substitution at positions 2 and 4. Key examples include:
Substituents at position 2 significantly alter electronic properties, impacting downstream reactivity .
Cycloaddition and Cyclization
The compound serves as a dienophile in Diels-Alder reactions and participates in intramolecular cyclizations:
-
Diels-Alder : Reacts with 1,3-dienes (e.g., isoprene) in dichloromethane to form bicyclic adducts .
-
Biginelli-Type Cyclization : With aryl aldehydes and urea under ceric ammonium nitrate (CAN) catalysis, it forms tetrahydropyrimido[4,5-d]pyrimidine-diones in refluxing water (yields >90%) .
Multicomponent Reactions
Pyrimidinediones are pivotal in one-pot syntheses:
-
Three-Component Condensation : Barbituric acid, urea, and aromatic aldehydes yield hexahydropyrimido[4,5-d]pyrimidine-diones (Scheme 13) .
-
Thiadiazole Formation : Reaction with phenyl isothiocyanate in ethanol produces triazolopyrimidine derivatives (e.g., compound 9 ) .
Photochemical Reactivity
Under UV irradiation, 5-methyl derivatives undergo intramolecular photoreactions. For instance:
-
Thioxo Derivatives : Generate dithiolane-fused products via [2+2] cycloadditions (λ = 300 nm, benzene solvent) .
Acid/Base-Mediated Transformations
Protonation studies reveal pH-dependent behavior:
-
Protonation Sites : Alkyl substituents at position 2 increase basicity, while nitro groups at position 5 reduce it (pKb2 = 4.2–6.8) .
-
Zwitterion Suppression : Electron-withdrawing groups (e.g., NO₂) prevent zwitterion formation, stabilizing the neutral form .
Key Mechanistic Insights
-
Electronic Effects : The methyl group at position 5 donates electron density, activating the ring for electrophilic substitution .
-
Steric Hindrance : Bulky substituents at position 2 limit accessibility to nucleophiles .
-
Solvent Dependency : Polar aprotic solvents (DMF, DMSO) favor SNAr mechanisms, while protic solvents promote tautomerization .
Scientific Research Applications
4,6(1H,5H)-Pyrimidinedione, 5-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying nucleic acid interactions and enzyme mechanisms.
Medicine: It has potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4,6(1H,5H)-Pyrimidinedione, 5-methyl- involves its interaction with nucleic acids and enzymes. It can be incorporated into RNA, affecting the transcription and translation processes. Additionally, it can inhibit certain enzymes by mimicking the natural nucleobases, thereby interfering with their normal function .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural differences and molecular properties of 4,6(1H,5H)-Pyrimidinedione, 5-methyl- and its analogs:
Key Observations :
- Substituent Size : The methyl group in the target compound is smaller than ethyl, phenyl, or branched alkyl groups in analogs like Primidone and Sodium Thiopental. This impacts steric hindrance and binding affinity .
- Sulfur vs. Oxygen : Thiobarbituric acid and Sodium Thiopental feature a thioxo (C=S) group at position 2, increasing acidity compared to ketone-containing analogs .
- Salt Forms: Sodium Thiopental exists as a monosodium salt, enhancing water solubility for intravenous administration .
Anticonvulsant Activity
- Primidone: Metabolized to phenobarbital and phenylethylmalonamide, it reduces neuronal excitability and raises seizure thresholds. The phenyl group enhances blood-brain barrier penetration .
- 4,6(1H,5H)-Pyrimidinedione, 5-methyl-: Limited data exist, but the methyl group may confer shorter metabolic half-life due to reduced lipophilicity compared to Primidone .
Enzyme Inhibition
- Thiobarbituric Acid Derivatives : Used in analytical chemistry to detect lipid peroxidation. The thioxo group facilitates chelation of metal ions .
- Dam Inhibitors (e.g., Compound in ) : A furan-2-ylmethylidene-substituted pyrimidinedione inhibits Streptococcus pneumoniae biofilms by targeting DNA adenine methyltransferase (Dam). The benzoic acid residue in analogs enhances inhibitory efficiency .
Physicochemical Properties
| Property | 4,6(1H,5H)-Pyrimidinedione, 5-methyl- | Primidone | Sodium Thiopental | Thiobarbituric Acid |
|---|---|---|---|---|
| Melting Point | Not reported | 290–293°C | 157–160°C | 245–247°C |
| Solubility in Water | Moderate | Low | High (salt form) | Low |
| pKa | ~8.5 (estimated) | 12.1 | 7.4 | 4.1 (thioxo group) |
Notes:
Biological Activity
4,6(1H,5H)-Pyrimidinedione, 5-methyl- is a compound belonging to the pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, structure-activity relationships (SAR), and relevant case studies.
The biological activity of 4,6(1H,5H)-Pyrimidinedione, 5-methyl- is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound can inhibit specific enzymes and modulate signaling pathways, leading to physiological responses that are beneficial in treating various conditions.
Enzyme Inhibition
Research indicates that pyrimidinedione derivatives can inhibit key enzymes involved in metabolic pathways. For instance, studies have shown that modifications in the pyrimidinedione structure can significantly affect their inhibitory potency against targets like glucose-6-phosphate dehydrogenase (G6PD), which is crucial for cellular metabolism and oxidative stress response .
Therapeutic Applications
The compound has demonstrated potential therapeutic applications across several domains:
- Antimicrobial Activity : Pyrimidinedione derivatives have shown significant antimicrobial properties. For example, studies reported that certain analogs exhibited potent activity against Mycobacterium tuberculosis (Mtb), highlighting their potential as antitubercular agents .
- Anticancer Activity : The compound has been investigated for its anticancer properties. It has been found to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo .
- Antihypertensive and Hypoglycemic Effects : Some derivatives of pyrimidinedione have been noted for their antihypertensive and hypoglycemic activities, making them candidates for treating cardiovascular diseases and diabetes .
Structure-Activity Relationship (SAR)
Understanding the SAR of 4,6(1H,5H)-Pyrimidinedione, 5-methyl- is crucial for optimizing its biological activity. The following table summarizes key findings from various studies regarding the impact of structural modifications on biological activity:
Case Studies
Several case studies have highlighted the efficacy of pyrimidinedione derivatives in clinical settings:
- Antitubercular Activity : A study synthesized various N-alkyl-5-hydroxypyrimidinone carboxamides and evaluated their activity against Mtb. Compounds with specific substitutions at the R3 position showed enhanced potency compared to standard treatments like isoniazid .
- Cancer Treatment : In vitro studies demonstrated that certain modified pyrimidinediones induced apoptosis in HeLa cells through mitochondrial pathways. This suggests their potential as chemotherapeutic agents .
- Diabetes Management : Research on pyrimidine derivatives indicated their ability to lower blood glucose levels in diabetic models by enhancing insulin sensitivity and reducing oxidative stress .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-methyl-4,6(1H,5H)-pyrimidinedione, and how can purity be maximized?
- Methodology : The compound is typically synthesized via condensation reactions involving malonamide derivatives or dihydropyrimidinones. For example, ethyl cyanoacetate can serve as a precursor, undergoing sequential reactions with formamide or aryl aldehydes under controlled conditions (e.g., reflux in ethanol or acetonitrile) . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to achieving >95% purity. Monitoring reaction progress with TLC or HPLC ensures minimal byproduct formation.
Q. Which spectroscopic techniques are most reliable for characterizing 5-methyl-4,6(1H,5H)-pyrimidinedione?
- Methodology :
- NMR : ¹H and ¹³C NMR confirm the pyrimidinedione scaffold and methyl substitution. For instance, the methyl group typically appears as a singlet at ~2.1 ppm in ¹H NMR, while carbonyl carbons resonate at ~160–170 ppm in ¹³C NMR .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS identifies the molecular ion peak (e.g., m/z 142.05 for C₅H₆N₂O₂) and fragmentation patterns .
- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretching) and ~3200 cm⁻¹ (N-H stretching) validate functional groups .
Q. How can researchers assess the compound’s solubility and stability under varying pH conditions?
- Methodology :
- Solubility : Perform shake-flask experiments in solvents (e.g., water, DMSO, ethanol) at 25°C, followed by UV-Vis quantification at λ_max (~270 nm) .
- Stability : Conduct accelerated stability studies (40°C/75% RH) over 4 weeks, analyzing degradation products via HPLC. pH-dependent stability can be tested in buffers (pH 1–13) .
Advanced Research Questions
Q. What experimental designs are suitable for probing reaction mechanisms in the synthesis of 5-methyl-4,6(1H,5H)-pyrimidinedione?
- Methodology :
- Isotopic Labeling : Use ¹³C-labeled precursors (e.g., ¹³C-formamide) to track carbonyl group incorporation via NMR or LC-MS .
- Kinetic Studies : Monitor intermediate formation using stopped-flow spectroscopy or in-situ IR. Apply the Eyring equation to determine activation parameters (ΔH‡, ΔS‡) .
- Computational Modeling : Employ DFT (B3LYP/6-31G*) to simulate transition states and validate proposed mechanisms .
Q. How can contradictory spectral data (e.g., unexpected NMR shifts or MS fragments) be resolved?
- Methodology :
- Impurity Profiling : Use LC-MS/MS to identify trace byproducts (e.g., oxidation derivatives or dimerization products) .
- Variable Temperature NMR : Detect dynamic processes (e.g., tautomerism) by acquiring spectra at 25°C and 60°C .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, which clarifies bond lengths and substituent positions .
Q. What advanced computational methods predict the compound’s reactivity in biological or catalytic systems?
- Methodology :
- Molecular Docking : Simulate interactions with target enzymes (e.g., thymidine phosphorylase) using AutoDock Vina. Validate with MD simulations (GROMACS) to assess binding stability .
- QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donor/acceptor counts .
Q. How can researchers evaluate the compound’s thermodynamic properties (e.g., enthalpy of formation or sublimation)?
- Methodology :
- Calorimetry : Measure heat of combustion via bomb calorimetry, then calculate ΔHf° using Hess’s law .
- Vapor Pressure Measurements : Use Knudsen effusion or thermogravimetric analysis (TGA) to derive sublimation enthalpy .
Methodological Considerations
- Experimental Design : Use factorial design (e.g., 2³ factorial) to optimize reaction parameters (temperature, solvent, catalyst) and identify interactions .
- Data Validation : Cross-reference experimental results with NIST Chemistry WebBook data for thermodynamic and spectral validation .
- Ethical Compliance : Adhere to safety protocols for handling pyrimidinedione derivatives, including fume hood use and waste disposal guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
